molecular formula C17H22N2O4 B6908752 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(oxolan-2-yl)acetamide

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(oxolan-2-yl)acetamide

Cat. No.: B6908752
M. Wt: 318.4 g/mol
InChI Key: CTCJBNQYFNGWPS-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(oxolan-2-yl)acetamide is a synthetic compound that belongs to the class of heterocyclic organic compounds

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(oxolan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-22-15-10-12(18-16(20)11-13-4-3-9-23-13)6-7-14(15)19-8-2-5-17(19)21/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCJBNQYFNGWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CC2CCCO2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(oxolan-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved by reacting an appropriate amine with a cyclic anhydride under reflux conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a diol precursor using an acid catalyst like sulfuric acid.

    Coupling of the Two Rings: The final step involves coupling the pyrrolidinone and tetrahydrofuran rings through an acylation reaction using acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(oxolan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(oxolan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.

    Pharmaceuticals: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(oxolan-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(oxolan-2-yl)acetamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

    Structural Uniqueness: The combination of a pyrrolidinone ring and a tetrahydrofuran ring in a single molecule is relatively unique and offers distinct chemical properties.

    Biological Activity: The specific substitution pattern and functional groups contribute to its unique biological activity, making it a valuable compound for research and development.

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